An In-Depth Technical Guide to the Chemical Properties and Analytical Applications of Amifostine Thiol Dihydrochloride-d4
An In-Depth Technical Guide to the Chemical Properties and Analytical Applications of Amifostine Thiol Dihydrochloride-d4
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Amifostine Thiol Dihydrochloride-d4, a deuterated isotopologue of the active metabolite of the cytoprotective agent Amifostine. Designed for professionals in pharmaceutical research and development, this document delves into the core chemical properties, mechanism of action, and advanced analytical methodologies pertinent to this stable isotope-labeled compound. Our focus is to bridge foundational chemical principles with practical, field-proven applications, ensuring a self-validating system of protocols and a deep understanding of the causality behind experimental choices.
Introduction: The Clinical Significance of Amifostine and the Role of its Active Thiol Metabolite
Amifostine, marketed under the trade name Ethyol, is a critical cytoprotective adjuvant utilized in cancer therapy. It is employed to mitigate the toxic side effects of chemotherapy and radiation on normal tissues, such as xerostomia (dry mouth) in patients undergoing radiotherapy for head and neck cancer and to reduce the cumulative renal toxicity associated with platinum-containing and alkylating chemotherapeutic agents.[1][2] Amifostine itself is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its protective effects.[3][4]
The biotransformation of Amifostine is a rapid, enzymatic process. Upon intravenous administration, the parent compound is dephosphorylated by alkaline phosphatase, an enzyme abundant in the capillaries of normal tissues, to yield its active, free thiol metabolite, WR-1065 (2-[(3-aminopropyl)amino]-ethanethiol).[1][2] This selective activation in healthy tissues is a cornerstone of its therapeutic utility, allowing for targeted protection while leaving cancerous cells vulnerable to treatment.[2]
The active thiol, WR-1065, is the focus of this guide. In its dihydrochloride salt form, it is a stable, crystalline solid.[5] The deuterated version, Amifostine Thiol Dihydrochloride-d4, serves as an invaluable tool in analytical and metabolic studies.
The Cytoprotective Mechanism of Amifostine Thiol (WR-1065)
The protective effects of WR-1065 are multifaceted and stem from its unique chemical structure, which features a reactive thiol group.[2] Key mechanisms of action include:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and certain chemotherapy agents. By donating a hydrogen atom from its sulfhydryl group, it neutralizes these damaging free radicals, thereby preventing cellular injury.[3][4]
-
DNA Protection and Repair: The thiol can directly bind to and detoxify reactive metabolites of platinum and alkylating agents.[1] Furthermore, it can condense DNA, shielding it from radical attack, and is thought to accelerate DNA repair processes.[1]
-
Modulation of Cellular Pathways: WR-1065 has been shown to influence key cellular signaling pathways. For instance, it can activate the p53 tumor suppressor protein through a c-Jun N-terminal kinase (JNK)-dependent pathway, leading to cell cycle arrest and allowing more time for DNA repair in normal cells.[6]
The selective uptake and accumulation of WR-1065 in normal tissues compared to tumors further enhances its therapeutic index.[2]
Amifostine Thiol Dihydrochloride-d4: A Critical Tool in Bioanalysis
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. Amifostine Thiol Dihydrochloride-d4 is designed for this purpose, offering unparalleled accuracy and precision in pharmacokinetic and metabolic studies.
The incorporation of four deuterium atoms into the molecule results in a 4-dalton mass shift compared to the unlabeled analyte. This mass difference allows for clear differentiation by a mass spectrometer, while the near-identical physicochemical properties ensure that the deuterated standard behaves almost identically to the endogenous analyte during sample preparation, chromatography, and ionization. This co-elution and similar ionization response are crucial for correcting for matrix effects, which are a common source of variability and inaccuracy in the analysis of complex biological samples.
Physicochemical Properties
A summary of the key physicochemical properties of Amifostine Thiol Dihydrochloride is presented in the table below. The properties of the d4-labeled compound are expected to be virtually identical, with the exception of a slightly higher molecular weight.
| Property | Value | Reference |
| Chemical Name | 2-[(3-aminopropyl)amino]-ethanethiol, dihydrochloride | [5] |
| Synonyms | WR-1065, Amifostine Thiol (hydrochloride) | [5] |
| CAS Number | 14653-77-1 | [5] |
| Molecular Formula | C₅H₁₄N₂S · 2HCl | [5] |
| Molecular Weight | 207.2 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [5] |
| Storage | -20°C | [5] |
| Stability | ≥ 4 years at -20°C | [5] |
Analytical Methodologies for the Quantification of Amifostine Thiol
The accurate quantification of Amifostine Thiol (WR-1065) in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Due to its polar nature and the presence of a reactive thiol group, specific analytical strategies are required.
Sample Preparation: A Critical Step for Thiol Stability
A primary challenge in the analysis of WR-1065 is its susceptibility to oxidation, leading to the formation of disulfide dimers or mixed disulfides with endogenous thiols. To ensure accurate measurement of the free thiol, immediate stabilization upon sample collection is paramount.
Protocol: Plasma Sample Collection and Stabilization
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediate Cooling: Place the collection tubes on ice immediately to minimize enzymatic activity.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 4°C to separate the plasma.
-
Stabilization: Transfer the plasma to a new tube and immediately add a stabilizing agent. A common approach is to acidify the sample to a pH below 3 to inhibit oxidation.
-
Internal Standard Spiking: Add a known concentration of Amifostine Thiol Dihydrochloride-d4 to the stabilized plasma sample. This should be done at the earliest stage to account for any variability in subsequent steps.
-
Storage: Store the stabilized samples at -80°C until analysis.
Causality Explanation: The immediate cooling and acidification are crucial to quench the chemical and enzymatic processes that can lead to the degradation of the highly reactive thiol group of WR-1065. The early addition of the deuterated internal standard is a cornerstone of the isotope dilution mass spectrometry method, ensuring that both the analyte and the standard are subjected to the same experimental conditions, thereby providing a robust and accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and selective quantification of WR-1065 in biological matrices.
Protocol: LC-MS/MS Analysis of Amifostine Thiol
-
Protein Precipitation: To the stabilized plasma sample containing the d4-internal standard, add a protein precipitating agent such as ice-cold acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to plasma).
-
Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
-
Chromatographic Separation:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-HILIC, 2.1 mm x 100 mm, 3.5 µm) is often suitable for retaining and separating the polar WR-1065.[8][9]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typically used.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Detection Mode: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
WR-1065 (unlabeled): Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
WR-1065-d4 (internal standard): Monitor the transition of the d4-labeled precursor ion (m/z+4) to its corresponding product ion.
-
-
-
Quantification: The concentration of WR-1065 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Self-Validating System: The use of a stable isotope-labeled internal standard in conjunction with the highly selective MRM detection mode creates a self-validating analytical system. The internal standard co-elutes with the analyte and experiences the same matrix effects, ensuring that the ratio of their signals remains constant and accurately reflects the analyte's concentration, even in the presence of interfering substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of Amifostine Thiol Dihydrochloride-d4.
-
¹H NMR: Proton NMR can confirm the structure of the molecule and, in the case of the deuterated standard, can be used to determine the degree of deuterium incorporation by observing the disappearance or reduction in the intensity of the signals corresponding to the deuterated positions.
-
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Deuterium substitution can cause small upfield shifts (typically 0.1-0.5 ppm) in the signals of the carbon atoms directly attached to the deuterium, as well as smaller shifts for carbons further away. This can be used to confirm the position of deuteration.[10]
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium atoms in the molecule, providing a definitive confirmation of the labeling.
Experimental Considerations for NMR:
-
Solvent: Deuterated solvents such as D₂O or DMSO-d₆ are used to dissolve the sample.[3]
-
Internal Standard: An internal standard such as DSS or TSP can be used for chemical shift referencing in aqueous solutions.[7]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic activation of Amifostine and a typical analytical workflow for the quantification of its active thiol metabolite.
Metabolic Activation of Amifostine
Caption: Metabolic activation of Amifostine to its active thiol form, WR-1065.
Analytical Workflow for WR-1065 Quantification
Caption: A typical bioanalytical workflow for the quantification of WR-1065.
Conclusion
Amifostine Thiol Dihydrochloride-d4 is an indispensable tool for researchers and drug development professionals working with the cytoprotective agent Amifostine. Its use as an internal standard in LC-MS/MS-based bioanalysis allows for highly accurate and precise quantification of the active metabolite, WR-1065, in complex biological matrices. A thorough understanding of its chemical properties, the rationale behind the analytical methodologies, and the importance of proper sample handling are crucial for obtaining reliable data in pharmacokinetic, pharmacodynamic, and metabolic studies. This guide provides the foundational knowledge and practical protocols to empower scientists in their research endeavors with this critical analytical standard.
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